Selonsertib is an orally bioavailable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) []. ASK1, also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), plays a crucial role in cellular responses to various stresses including oxidative stress, endoplasmic reticulum stress, calcium influx, and infection []. Selonsertib is classified as a kinase inhibitor and is being investigated for its potential in treating inflammatory disorders, certain types of cancer, cardiovascular and neurodegenerative diseases, and diabetes [].
Selonsertib, also known as GS-4997, is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of liver diseases such as nonalcoholic steatohepatitis (NASH) and liver fibrosis. Selonsertib acts by modulating key signaling pathways involved in inflammation and fibrosis, making it a candidate for various clinical applications.
Selonsertib was developed by Gilead Sciences and has been investigated in several clinical trials, particularly focusing on its efficacy in patients with liver diseases. The compound's development was driven by the need for effective treatments targeting liver fibrosis and related conditions.
Selonsertib is classified as an ASK1 inhibitor. It belongs to the broader category of kinase inhibitors, which are compounds that inhibit the activity of specific kinases involved in cellular signaling pathways.
The synthesis of selonsertib involves several steps that focus on creating a compound with high selectivity for ASK1. The synthesis typically begins with the preparation of key intermediates through traditional organic chemistry techniques, including:
The synthetic route includes reactions such as amide bond formation and cyclization to yield the final product. The purity and identity of selonsertib are confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Selonsertib has a complex molecular structure characterized by its specific functional groups that confer its biological activity. The molecular formula is , and its structure includes:
The compound's molecular weight is approximately 286.33 g/mol. Structural analysis using X-ray crystallography or NMR provides insights into its three-dimensional conformation, which is crucial for understanding its interaction with ASK1.
Selonsertib undergoes various chemical reactions that are critical for its function as an ASK1 inhibitor. Key reactions include:
The kinetics of these reactions can be studied using enzyme assays that measure the inhibition of ASK1 activity in the presence of varying concentrations of selonsertib.
Selonsertib exerts its therapeutic effects primarily through the inhibition of ASK1, a key regulator in stress-induced apoptosis and inflammation. By blocking this pathway, selonsertib reduces:
Research indicates that selonsertib effectively reduces markers of fibrosis and inflammation in preclinical models, demonstrating significant potential in clinical settings for patients with liver disease .
Selonsertib appears as a white to off-white solid at room temperature. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water, which influences its formulation for therapeutic use.
Key chemical properties include:
Relevant analyses include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability.
Selonsertib has been primarily investigated for:
Clinical trials have shown promising results, leading to further exploration of its efficacy and safety profiles across various patient populations .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: